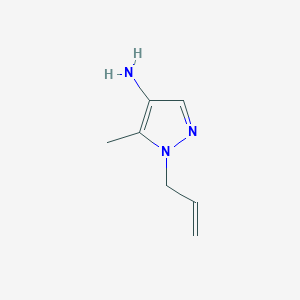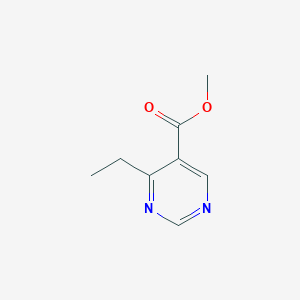![molecular formula C9H17F2N3 B13169613 3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine](/img/structure/B13169613.png)
3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1,4-Diazabicyclo[321]octan-4-yl}-2,2-difluoropropan-1-amine is a complex organic compound characterized by its unique bicyclic structure This compound is part of the diazabicyclo family, which is known for its significant biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine typically involves multiple steps, starting from simpler precursors. One common method involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives, leading to the formation of the diazabicyclo[3.2.1]octane scaffold . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yields and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of polymers and other advanced materials due to its reactivity and stability.
作用機序
The mechanism by which 3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophilic catalyst, facilitating the formation of new chemical bonds by stabilizing transition states and intermediates . Its bicyclic structure allows it to fit into specific binding sites on enzymes and other proteins, modulating their activity and function.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic synthesis.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane Alkaloids: Share the bicyclic structure and have significant biological activities.
Uniqueness
3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine stands out due to the presence of the difluoropropan-1-amine moiety, which enhances its chemical reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C9H17F2N3 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
3-(1,4-diazabicyclo[3.2.1]octan-4-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H17F2N3/c10-9(11,6-12)7-14-4-3-13-2-1-8(14)5-13/h8H,1-7,12H2 |
InChIキー |
QAAWIWMLSHZILN-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCN(C1C2)CC(CN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


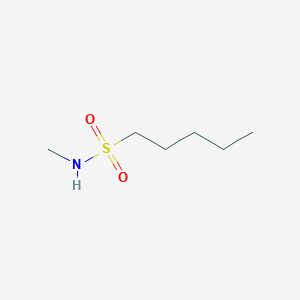
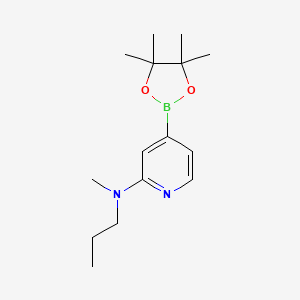
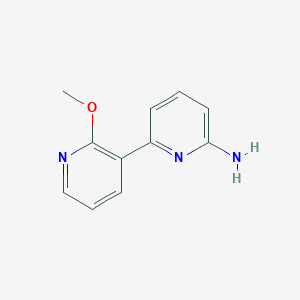

![4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B13169568.png)
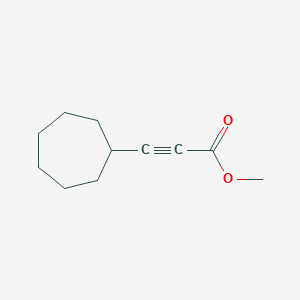

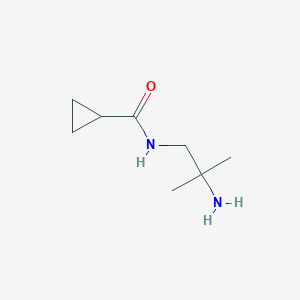
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13169590.png)
